Methods of Application or Experimental Procedures: The methods of application or experimental procedures for JWH-145 in molecular pharmacology involve various cell-based assay technologies. These are utilized to develop structure versus activity relationships (SAR) for the SCs and to explore the effects of these compounds on noncannabinoid receptor targets .
Summary of the Application: JWH-145, like other synthetic cannabinoid receptor agonists (SCRAs), has been studied as a new psychoactive substance (NPS). These substances have proliferated over the past decade and are structurally heterogeneous .
Methods of Application or Experimental Procedures: The methods of application or experimental procedures for JWH-145 in psychoactive substances research involve various cell-based assay technologies. These are utilized to develop structure versus activity relationships (SAR) for the SCRAs and to explore the effects of these compounds on noncannabinoid receptor targets .
Results or Outcomes: Many of the effects of SCRAs are qualitatively similar to those of the Δ 9 -tetrahydrocannabinol (Δ 9 -THC) found in cannabis. Unlike δ 9 -thc, scras are frequently associated with serious adverse effects, including cardiotoxicity, nephrotoxicity, and death .
Summary of the Application: JWH-145, along with other JWH compounds, has been examined for its toxicological properties .
Methods of Application or Experimental Procedures: The methods of application or experimental procedures for JWH-145 in toxicology involve various cell-based assay technologies. These are utilized to develop structure versus activity relationships (SAR) for the SCRAs and to explore the effects of these compounds on noncannabinoid receptor targets .
Results or Outcomes: The results of these studies are used to understand the potential toxic effects of these compounds, which can help inform public health responses and guide future research .
Naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone is an organic compound characterized by a naphthalene moiety linked to a pyrrole ring that is further substituted with a pentyl and a phenyl group. This compound belongs to a class of synthetic cannabinoids, which are known for their interaction with cannabinoid receptors in the human body. The structural formula indicates a complex arrangement that may influence its biological activity and chemical reactivity.
JWH-030, like other synthetic cannabinoids, is believed to mimic the effects of THC (tetrahydrocannabinol), the primary psychoactive component of cannabis, by binding to the cannabinoid receptors CB1 and CB2 in the brain []. This activation triggers similar biological responses as THC, including intoxication, euphoria, and psychoactive effects [].
These reactions are fundamental in organic synthesis, allowing for the modification of the compound into derivatives with varied properties and applications.
Research indicates that naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone exhibits significant biological activity, particularly as a synthetic cannabinoid. Its interaction with cannabinoid receptors (CB1 and CB2) may result in effects similar to those of natural cannabinoids, including:
These activities make it a subject of interest in pharmacological research, especially concerning its therapeutic potential.
The synthesis of naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone typically involves multiple steps:
These methods utilize standard organic chemistry techniques and may require optimization for yield and purity.
Naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone has potential applications across various fields:
These applications highlight the compound's versatility and importance in both scientific research and practical applications.
Interaction studies are crucial for understanding how naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone interacts with biological macromolecules. Techniques employed include:
Such studies are vital for elucidating the pharmacodynamics and pharmacokinetics of this compound, informing future therapeutic applications.
Several compounds share structural similarities with naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone, including:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Naphthalen-1-yloctanoylindole | Indole ring with octanoyl group | Known for its potent psychoactive effects |
Naphthalen-1-yloctanoylpyrrole | Pyrrole ring with octanoyl group | Exhibits anti-inflammatory properties |
5-Bromoindole | Indole ring with bromine | Investigated for neuroprotective properties |
Naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone is unique due to its specific combination of functional groups that influence its reactivity and biological activities. The presence of both pentyl and phenyl substituents on the pyrrole ring, along with the naphthalene structure, contributes to its distinct profile compared to other similar compounds. This uniqueness enhances its potential as a therapeutic agent while offering avenues for further research into its mechanisms of action.